molecular formula C14H16N4O3S B1671292 Eniporide CAS No. 176644-21-6

Eniporide

Cat. No.: B1671292
CAS No.: 176644-21-6
M. Wt: 320.37 g/mol
InChI Key: UADMBZFZZOBWBB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Eniporide is a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1) . NHE1 is a major regulator of intracellular pH and is found on the plasma membrane of cardiac myocytes . It plays a crucial role in regulating ion exchange between the cell’s interior and exterior .

Mode of Action

This compound specifically inhibits the NHE1 isoform, preventing the exchange of sodium ions (Na+) with hydrogen ions (H+) across the cell membrane . This inhibition helps maintain the pH balance within cells, preventing internal acidification that could lead to cell death through apoptosis .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with an average half-life of approximately 2 hours . The mean total body clearance is 34.4 L/h, and the mean volume of distribution (Vdss) is 77.5 L . An average of 43% of the dose is recovered unchanged from urine . These properties impact the bioavailability of this compound, influencing its therapeutic efficacy.

Result of Action

This compound’s inhibition of NHE1 has been shown to reduce myocardial cell death and limit infarct size in experimental infarct models . In the context of cancer, it has been observed that this compound can inhibit the growth and survival of cancer cell spheroids . These effects were found to be nhe1-independent, suggesting that this compound may have additional mechanisms of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment plays a central role in drug resistance by limiting the exposure of tumor cells to anti-cancer drugs . Additionally, the compound’s accumulation in spheroids was associated with marked vacuolization, apparent autophagic arrest, ER stress, mitochondrial- and DNA damage, and poly-ADP-ribose-polymerase (PARP) cleavage, indicative of severe stress and paraptosis-like cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eniporide can be synthesized through a series of chemical reactions involving the formation of a pyrazine ring. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to form the desired pyrazine ring structure . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and can be dissolved in solvents like DMSO for various applications .

Chemical Reactions Analysis

Types of Reactions

Eniporide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .

Properties

IUPAC Name

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADMBZFZZOBWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870132
Record name Eniporide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176644-21-6
Record name Eniporide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176644-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eniporide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176644216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eniporide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENIPORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF9182QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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COC(=O)c1cc(S(C)(=O)=O)c(-n2cccc2)cc1C
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Synthesis routes and methods II

Procedure details

A solution of 694 g of guanidine and 310 g of methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate in 3 l of methanol is stirred for 3 h at 50°. Then, water is added to the reaction mixture, and the crude product which forms as a result is filtered off and recrystallized from methanol. This gives N-diaminomethylene-2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzamide in a yield of 66%.
Quantity
694 g
Type
reactant
Reaction Step One
Name
methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
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crude product
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Synthesis routes and methods III

Procedure details

in stage g) by reaction of methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate with guanidine to give the end-product N-diaminomethylene-2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzamide, the guanidino group is introduced.
Name
methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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